molecular formula C11H9F2NO2 B2742281 1-(5,8-Difluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 2196017-49-7

1-(5,8-Difluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No. B2742281
CAS RN: 2196017-49-7
M. Wt: 225.195
InChI Key: DUZHPADINXPWLH-UHFFFAOYSA-N
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Description

Compounds with a benzoxazin structure are often found in nature and have been studied for their various biological activities . They are part of a larger class of compounds known as heterocycles, which contain a ring made up of carbon atoms and at least one other element. In the case of benzoxazins, this other element is nitrogen .


Synthesis Analysis

The synthesis of benzoxazin derivatives often involves the reaction of appropriate precursors in the presence of a base . For example, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of benzoxazin derivatives can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information on the types of atoms present in the molecule and how they are connected .


Chemical Reactions Analysis

Benzoxazin derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, they can participate in condensation reactions, cycloaddition reactions, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazin derivatives, such as their solubility, melting point, and reactivity, can be influenced by factors such as their specific structure and the presence of different functional groups .

Safety And Hazards

The safety and hazards associated with benzoxazin derivatives can vary widely, depending on their specific structure. Some benzoxazin derivatives may be toxic or hazardous, while others may be relatively safe .

Future Directions

Given the wide range of biological activities exhibited by benzoxazin derivatives, there is considerable interest in developing new synthetic methods for these compounds and exploring their potential applications in areas such as medicine and agriculture .

properties

IUPAC Name

1-(5,8-difluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-9(15)14-5-6-16-11-8(13)4-3-7(12)10(11)14/h2-4H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZHPADINXPWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2=C(C=CC(=C21)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,8-Difluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

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